NPC functions as a fatty acid modifier. It can attach to specific proteins through a process called acylation, altering their properties and functions. Studies suggest that NPC might be involved in the acylation of various proteins, including those involved in:
NPC has been identified as a component of lipoproteins, which are particles that transport lipids (fats) in the blood. Research suggests that NPC might be crucial for:
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a synthetic compound characterized by its complex molecular structure, which includes multiple palmitoyl groups attached to a cysteine backbone. Its molecular formula is C54H103NO7S, and it has a molecular weight of approximately 910.48 g/mol. The compound is primarily utilized in proteomics research and studies related to lipid signaling and membrane interactions .
Pam3Cys-OH interacts with Toll-like receptor 2 (TLR2) on the surface of immune cells []. This interaction triggers a signaling cascade that leads to the activation of the immune system. Pam3Cys-OH is a potent activator of TLR2 and is used to study the role of TLR2 signaling in various immune responses [].
The chemical reactivity of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is influenced by the presence of the palmitoyl groups, which can undergo various reactions typical of fatty acid derivatives. These include:
These reactions are critical for understanding how the compound interacts within biological systems and its potential modifications during experimental procedures .
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine exhibits significant biological activity, particularly in the context of immunology and cell signaling. It is known to enhance the immune response by acting as an adjuvant, promoting T-cell activation and proliferation. The palmitoylation enhances membrane localization and stability of signaling molecules, facilitating their interaction with receptors on cell surfaces .
Additionally, studies have indicated that this compound may play a role in modulating lipid metabolism and cellular signaling pathways, making it a subject of interest in research related to metabolic disorders and cancer biology .
The synthesis of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine typically involves several key steps:
These methods require careful control of reaction conditions to optimize yield and purity .
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine has several applications in scientific research:
Interaction studies involving Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine often focus on its binding affinity to various receptors and proteins involved in immune responses. These studies utilize techniques such as surface plasmon resonance and fluorescence resonance energy transfer to elucidate binding dynamics and affinities.
Research has shown that this compound can enhance the binding of ligands to their respective receptors, thereby amplifying downstream signaling events critical for immune activation .
Several compounds share structural similarities with Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-alpha-Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine | Similar backbone with variations in side chains | Enhanced solubility due to additional hydrophobic groups |
| 2,3-Bis-(palmitoyloxy)-2-propyl-N-palmitoyl-cysteinylserine | Contains serine instead of cysteine | Different biological activity profile due to serine's hydroxyl group |
| Pam3-Cys-OH | A simpler structure with one palmitoyl group | Primarily used as a TLR2 agonist; less complex than Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine |
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine stands out due to its multiple palmitoyl modifications that significantly enhance its membrane affinity and biological activity compared to these similar compounds .
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is a synthetic lipopeptide compound characterized by its complex molecular architecture [3] . The compound possesses the molecular formula C₅₄H₁₀₃NO₇S, representing a sophisticated structure that incorporates multiple fatty acid chains attached to a cysteine backbone [5] [7]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2R)-2-palmitoylamino-3-((2,3-bis(palmitoyloxy)propyl)thio)propionic acid [25].
The structural representation can be expressed through the Simplified Molecular-Input Line-Entry System notation as: CCCCCCCCCCCCCCCC(=O)NC@@HC(O)=O [23] [24]. The International Chemical Identifier key for this compound is PZFZLRNAOHUQPH-GOOVXGPGSA-N, providing a unique digital fingerprint for database identification [23] [24].
The molecular architecture of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine consists of seven distinct structural components that contribute to its overall properties and biological activity [3] [8]. The N-terminal palmitoyl group (C₁₅H₃₁CO-) serves as the primary lipophilic anchor, facilitating membrane interaction and cellular recognition [8]. The L-cysteine backbone (NH₂-CHR-COOH) forms the amino acid core and establishes the chiral center essential for stereochemical specificity [7] [8].
| Component | Chemical Formula | Function |
|---|---|---|
| Palmitoyl Group (N-terminal) | C₁₅H₃₁CO- | Lipophilic anchor, membrane interaction |
| L-Cysteine Backbone | NH₂-CHR-COOH | Amino acid core, chiral center |
| Thioether Linkage (-S-) | -S-CH₂- | Sulfur bridge connection |
| Glycerol Derivative Bridge | -CH(OH)-CH₂OH | Flexible spacer with hydroxyl modifications |
| Primary Palmitoyl Ester | -COO-C₁₅H₃₁ | Lipophilic ester linkage |
| Secondary Palmitoyl Ester | -COO-C₁₅H₃₁ | Lipophilic ester linkage |
| Carboxylic Acid Group | -COOH | Polar terminal group |
The thioether linkage (-S-CH₂-) establishes a crucial sulfur bridge connection between the cysteine residue and the glycerol derivative [20] [28]. The glycerol derivative bridge provides a flexible spacer with hydroxyl modifications that have been esterified with palmitic acid chains [8] [20]. Both primary and secondary palmitoyl esters contribute additional lipophilic character through their long-chain fatty acid components [16] [20]. The carboxylic acid group at the terminal end provides polar functionality essential for solubility and interaction with biological systems [7] [8].
The compound contains several characteristic functional groups that define its chemical reactivity and biological properties [20]. The amide linkage connects the N-terminal palmitoyl group to the cysteine backbone, forming a stable covalent bond resistant to hydrolysis under physiological conditions [20] [28]. The ester functionalities present in both the primary and secondary positions of the glycerol moiety are susceptible to enzymatic hydrolysis, particularly by esterases and lipases [28] [27].
The thioether group represents a critical structural element that provides chemical stability while maintaining the spatial orientation necessary for biological activity [20] [28]. Research has demonstrated that the spacing between the palmitoyl ester carbonyl and the thioether is crucial for hydrogen bond formation, which is important in the association between lipopeptides and their target receptors [16] [20]. The free carboxylic acid group contributes to the compound's amphiphilic nature, providing the hydrophilic component that balances the extensive lipophilic character of the three palmitoyl chains [8] [25].
The (2RS) designation in the compound name refers to the stereochemical configuration at the carbon atom of the glycerol derivative moiety [15] [16]. This notation indicates that the compound exists as a racemic mixture containing both R and S enantiomers at the specified stereocenter [15] [17]. The presence of both stereoisomers results from the synthetic methodology employed in the preparation of the compound, where stereoselective control at this position is not maintained [15] [16].
The stereochemical configuration at this position significantly influences the biological activity of the compound [16] [20]. Research has demonstrated that the R-configured glycerol derivatives exhibit enhanced activity compared to their S-configured counterparts in certain biological assays [16]. Specifically, studies have shown that R-configured analogs are more effective at inducing cytokine and antibody production when administered with antigens [16]. The enhanced activity of the R-configuration has been attributed to improved interaction with target receptors, particularly Toll-like receptor 2 [16] [20].
The compound exhibits stereoisomeric complexity due to the presence of multiple chiral centers within its molecular structure [15] [16]. The L-cysteine component contributes one chiral center with defined stereochemistry, while the glycerol derivative introduces additional stereochemical variation [15] [17]. The interaction between these stereochemical elements creates distinct spatial arrangements that influence the compound's biological properties [16] [20].
Investigations into stereoisomeric variations have revealed that the relative configuration between different chiral centers affects receptor binding affinity and subsequent biological responses [16] [20]. The diastereomeric mixtures commonly encountered in synthetic preparations exhibit varying degrees of biological activity, with certain configurations demonstrating significantly enhanced potency [16]. Research has indicated that enantiopure derivatives containing the R-configured glycerol component show superior performance in immunological assays compared to racemic mixtures [16].
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine exhibits a molecular weight of 910.46 to 910.48 grams per mole, depending on the source and analytical method employed [3] [5] [7]. The precise molecular weight determination has been confirmed through various analytical techniques, including mass spectrometry and elemental analysis [3] . The compound's substantial molecular weight reflects the presence of three palmitic acid chains, each contributing 256 grams per mole to the overall mass [7].
| Property | Value |
|---|---|
| Molecular Formula | C₅₄H₁₀₃NO₇S |
| Molecular Weight (g/mol) | 910.46-910.48 |
| CAS Number | 70512-46-8 / 87420-41-5 |
| MDL Number | MFCD00153468 |
| Melting Point (°C) | 61-63 |
| Boiling Point (°C) | 907.8±65.0 (Predicted) |
| Density (g/cm³) | 0.966±0.06 (Predicted) |
| Storage Temperature (°C) | 0-5 / -15 |
| pKa | 3.28±0.10 (Predicted) |
| Physical Form | Solid |
| Color | White to off-white |
The mass distribution analysis reveals that the compound exists predominantly as a single molecular species with minimal fragmentation under standard analytical conditions [3] . High-resolution mass spectrometry has confirmed the expected isotope distribution pattern consistent with the proposed molecular formula . The compound's high molecular weight contributes to its low volatility and thermal stability under ambient conditions [5] [7].
The solubility profile of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine reflects its amphiphilic nature, with distinct behavior in polar and nonpolar solvents [2] [8]. The compound demonstrates limited solubility in aqueous systems due to the predominant lipophilic character imparted by the three palmitoyl chains [2] [16]. Enhanced solubility can be achieved in organic solvents such as chloroform, methanol, and dimethyl sulfoxide [13] [21].
The presence of the carboxylic acid group and the amino function provides some degree of polar character, enabling limited aqueous solubility under specific pH conditions [8] [25]. The compound's amphiphilic properties facilitate its incorporation into lipid bilayers and liposomal formulations, where it can self-assemble into organized structures [26] [30]. Research has demonstrated that the compound can form micelles and other supramolecular assemblies in aqueous environments above critical aggregation concentrations [26].
Thermal analysis of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine reveals a melting point range of 61-63°C, indicating moderate thermal stability under standard conditions [5] [7] [11]. The compound begins to decompose at elevated temperatures, with a predicted boiling point of 907.8±65.0°C under standard atmospheric pressure [5] [11]. However, significant thermal degradation occurs well before the theoretical boiling point is reached [5] [7].
Differential scanning calorimetry studies have provided detailed insights into the thermal behavior of the compound [30]. The phase transition characteristics show distinct endothermic peaks corresponding to melting and potential conformational changes [30]. The incorporation of the compound into lipid systems affects the thermal properties of the resulting formulations, generally increasing the phase transition temperature and enthalpy values [30].
Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine is structurally related to a family of compounds known as Pam2Cys derivatives, which contain two palmitoyl groups instead of three [16] [17]. The Pam2Cys analogs, represented by S-[2,3-bis(palmitoyloxy)propyl]cysteine derivatives, exhibit similar biological activities while offering improved solubility characteristics [16] [17]. These compounds maintain the essential structural features necessary for receptor binding while reducing the overall lipophilic character [16].
The structural relationship between Pam3Cys and Pam2Cys derivatives lies in the absence of the N-terminal palmitoyl group in the latter compounds [16] [17]. This modification results in a free amino group that enhances water solubility and facilitates chemical derivatization for specific applications [16]. Research has demonstrated that Pam2Cys derivatives can be equally effective as Pam3Cys compounds in certain biological assays, particularly those involving macrophage activation [16].
Fmoc-protected derivatives of Pam2Cys represent important synthetic intermediates and research tools [13] [17] [21]. The 9-fluorenylmethoxycarbonyl protecting group provides stability during synthetic manipulations while maintaining the essential structural features of the parent compound [13] [21]. These derivatives have proven valuable in solid-phase peptide synthesis applications where controlled deprotection is required [13] [21].
Various structural modifications of Palmitoyl-S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-L-cysteine have been investigated to optimize biological activity and improve physicochemical properties [16] [20] [28]. Modifications to the fatty acid chain length have revealed that palmitic acid (C16) represents the optimal chain length for biological activity [16] [20]. Shorter chains (C8, C12) demonstrate reduced activity, while longer chains do not provide additional benefits [16].
Stereochemical modifications have focused on the preparation of enantiopure compounds with defined configurations at the glycerol center [15] [16] [17]. The R-configured analogs consistently demonstrate superior biological activity compared to S-configured or racemic mixtures [16]. These findings have led to the development of stereoselective synthetic methods for preparing enantiopure derivatives [15] [16].
Structural analogs with modified amino acid components have been explored to understand the importance of the cysteine residue [20] [28]. Substitution with D-cysteine, penicillamine, or homocysteine generally results in reduced or abolished biological activity [20]. These structure-activity relationship studies have confirmed the critical importance of the L-cysteine stereochemistry and the specific spatial arrangement of functional groups [20] [28].